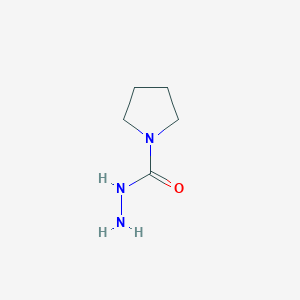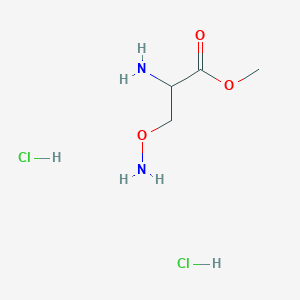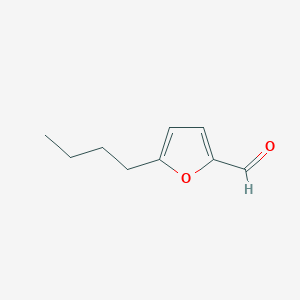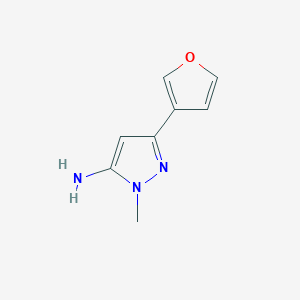
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole
Overview
Description
“2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
There is a related compound, “2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide”, which has been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole has been used in several scientific research applications, such as drug synthesis, organic synthesis, and biochemistry. It has also been used in the development of new drugs, as well as in the synthesis of other compounds. This compound has been used in the synthesis of various drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts. In addition, this compound has been used in biochemistry for the study of various biochemical processes, such as enzyme-catalyzed reactions and protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This compound is also believed to act as an antioxidant, which means it can protect cells from damage caused by free radicals. Additionally, this compound is believed to interact with certain proteins, such as cyclin-dependent kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-oxidative effects, which means it can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is non-toxic and is soluble in a variety of solvents. However, this compound is not very stable and can decompose over time. Additionally, this compound can react with other compounds, which can affect the results of the experiment.
Future Directions
There are several future directions for 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole research. One direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound. Additionally, further research could be conducted to develop new methods of synthesis and new applications for this compound. Finally, further research could be conducted to improve the stability of this compound and to develop new methods of protecting this compound from decomposition.
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTBFAQZJPMCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19430-31-0 | |
| Record name | 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B6597041.png)

![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)


![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)



![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)

![2-chloro-N-[2-(2-chloro-N-methylacetamido)ethyl]-N-methylacetamide](/img/structure/B6597115.png)
